3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride
Description
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidinone ring substituted with an aminomethyl group, a hydroxyl group, and a methyl group, making it a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
3-(aminomethyl)-3-hydroxy-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-2-3-7(11,5-8)6(9)10;/h11H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEALVZLLUMBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-50-7 | |
| Record name | 2-Piperidinone, 3-(aminomethyl)-3-hydroxy-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Multi-Step Synthesis Starting from D-Glutamic Acid Derivatives
One of the most detailed and industrially relevant methods involves starting from D-glutamic acid or its derivatives. This approach includes the following critical steps:
- Esterification and Protection: D-glutamic acid is first converted into its dimethyl ester and protected on the amino group using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
- Reduction: The ester groups are reduced to alcohols.
- Activation and Cyclization: Hydroxyl groups are activated (e.g., using thionyl chloride) to facilitate intramolecular cyclization, forming the piperidinone ring.
- Deprotection and Salt Formation: Boc groups are removed, and the free amine is converted into its hydrochloride salt to yield the final product.
This method is advantageous due to its relatively short synthetic route, cost-effectiveness, and suitability for industrial-scale production. Reaction conditions such as temperature control (e.g., maintaining below 30°C during esterification and activation steps) are critical to ensure high yields and purity.
Related Piperidinone Syntheses via Condensation and Cyclization
Literature on γ-piperidinones synthesis provides insight into general strategies applicable to the target compound:
- Condensation of β-ketoesters with aldehydes and ammonia or primary amines leads to piperidinone ring formation.
- Cyclization reactions involving amino alcohols or keto intermediates under acidic or basic catalysis yield substituted piperidinones.
- Subsequent functionalization, such as hydroxylation or aminomethylation, can be performed to install required substituents.
These methods emphasize the importance of controlling stereochemistry and substitution patterns, often involving protection/deprotection steps and selective functional group transformations.
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of D-glutamic acid to dimethyl ester | D-glutamic acid, methanol, thionyl chloride, temperature <30°C | Formation of dimethyl ester intermediate |
| 2 | Boc protection of amino group | (Boc)2O, triethylamine, dioxane, 30°C | N-Boc protected dimethyl ester |
| 3 | Reduction of ester to alcohol | Suitable reducing agent (e.g., LiAlH4 or catalytic hydrogenation) | Conversion of esters to primary alcohols |
| 4 | Hydroxyl activation | Thionyl chloride, methanol, 30°C, 10h reaction | Formation of activated intermediate for cyclization |
| 5 | Cyclization | Intramolecular nucleophilic substitution forming piperidinone ring | Formation of Boc-protected 3-hydroxy piperidinone |
| 6 | Deprotection and salt formation | Acidic conditions (e.g., HCl in methanol) | Final product as hydrochloride salt |
This sequence yields (R)-3-amino piperidine dihydrochloride analogues with high purity and yield, adaptable for scale-up.
- Temperature Control: Maintaining low temperatures (0–30°C) during sensitive steps such as esterification, activation, and cyclization is crucial to prevent side reactions and degradation.
- Protection Strategies: Boc protection of amino groups is widely used to improve selectivity and facilitate purification.
- Cyclization Efficiency: Activation of hydroxyl groups (e.g., converting to mesylates or chlorides) enhances intramolecular cyclization rates.
- Industrial Viability: The described methods have been optimized for industrial production, balancing cost, yield, and purity without requiring chiral resolution steps.
- Alternative Routes: Other starting materials such as ethyl nipecotate or D-mono-ornithine hydrochloride have been explored, involving similar protection, activation, and cyclization sequences.
| Route No. | Starting Material | Key Steps | Advantages | Industrial Suitability |
|---|---|---|---|---|
| 1 | D-Glutamic acid | Esterification, Boc protection, reduction, activation, cyclization, deprotection | Short route, low cost, high purity | High |
| 2 | 5-Halo-2-hydroxypentylamine hydrohalide | Cyclization under basic aqueous conditions | Mild conditions, straightforward | Moderate |
| 3 | Ethyl nipecotate | Amido protection, Hofmann rearrangement, deprotection | Established chemistry | Moderate |
| 4 | D-mono-ornithine hydrochloride | Acetylation, cyclization, reduction, salification | Alternative chiral source | Moderate |
The preparation of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is well-established through multi-step synthetic routes involving amino acid derivatives or haloalkylamine cyclizations. The D-glutamic acid-based method stands out for its industrial feasibility, cost-effectiveness, and high yield. Key to successful synthesis are protection strategies, controlled reaction conditions, and efficient cyclization protocols. These methods are supported by detailed patents and chemical literature, providing a robust foundation for both laboratory-scale and large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidinones.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Organic Synthesis
This compound serves as a key intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is employed to form carbon-carbon bonds. The presence of the amino and hydroxyl groups allows for diverse reaction pathways, facilitating the development of various derivatives.
Table 1: Synthetic Applications of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone Hydrochloride
| Application Type | Description |
|---|---|
| Cross-Coupling Reactions | Utilized in Suzuki-Miyaura reactions for forming carbon-carbon bonds |
| Intermediate for Derivatives | Acts as a precursor for synthesizing biologically active compounds |
| Functionalization | Engaged in functionalization processes to introduce additional substituents |
Pharmaceutical Research
The compound has garnered attention in pharmaceutical research due to its potential biological activities. Piperidine derivatives are known for their roles in drug design, and this compound is no exception. Studies indicate that it may exhibit various pharmacological effects, including interactions with biological targets relevant to diseases such as Alzheimer's.
- Binding Affinity Studies : Research has focused on the compound's binding affinity to various receptors, demonstrating its potential as a lead compound for drug development.
- Synthesis of Drug Analogues : The compound has been utilized in the synthesis of analogues of known pharmaceuticals, enhancing their efficacy and specificity.
Chemical Properties and Reactivity
The molecular formula of this compound is C7H14N2O2, with a molecular weight of 158.20 g/mol. Its structure allows for significant reactivity due to the dual functional groups:
- Amino Group : Contributes to nucleophilic properties, facilitating reactions with electrophiles.
- Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding, influencing the compound's interaction with biological systems.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Piperidinone | Basic piperidine structure | Lacks hydroxyl or amino substitutions |
| 3-Hydroxy-1-methylpiperidinone | Hydroxyl group present | Does not contain an amino group |
| 4-Aminopiperidine | Amino group at the 4-position | Different position of amino substitution |
| N-Methylpiperidinone | Methyl substitution at nitrogen | No hydroxyl or amino functionalities |
The combination of both amino and hydroxyl groups in this compound enhances its reactivity compared to other derivatives, potentially leading to more effective pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-hydroxy-2-piperidinone: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(Aminomethyl)-1-methyl-2-piperidinone: Lacks the hydroxyl group, potentially altering its chemical properties and applications.
3-(Hydroxymethyl)-3-hydroxy-1-methyl-2-piperidinone: Contains a hydroxymethyl group instead of an aminomethyl group, which may influence its reactivity and use in synthesis.
Uniqueness
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the piperidinone ring, along with a methyl group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
Biological Activity
3-(Aminomethyl)-3-hydroxy-1-methyl-2-piperidinone hydrochloride is a piperidine derivative notable for its unique structural features, including an amino group and a hydroxyl group. These functional groups contribute to its potential biological activity and reactivity. This compound is primarily utilized in organic synthesis and pharmacological research, where its versatile properties are explored for various applications.
- Molecular Formula : C7H14N2O2
- Molecular Weight : 178.66 g/mol
- Structure : The compound features a piperidine ring substituted with an aminomethyl and a hydroxyl group, enhancing its reactivity compared to other derivatives.
Biological Activities
Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Potential :
- Studies have shown that piperidine derivatives can possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinomas (Ca9-22) .
- A notable study found that certain piperidine derivatives demonstrated significant cytotoxicity, inducing apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial membrane depolarization .
-
Neuroprotective Effects :
- The compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. It may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .
- Research has highlighted the importance of structural modifications in enhancing the brain exposure of these compounds, suggesting that the piperidine moiety can improve pharmacological profiles .
-
Interactions with Biological Targets :
- Interaction studies have focused on the binding affinity of this compound with various receptors and enzymes, indicating its potential role as a ligand . The presence of both amino and hydroxyl groups may enhance its ability to interact with biological macromolecules.
Comparative Analysis of Piperidine Derivatives
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Piperidinone | Basic piperidine structure | Lacks hydroxyl or amino substitutions |
| 3-Hydroxy-1-methylpiperidinone | Hydroxyl group present | Does not contain an amino group |
| 4-Aminopiperidine | Amino group at the 4-position | Different position of amino substitution |
| N-Methylpiperidinone | Methyl substitution at nitrogen | No hydroxyl or amino functionalities |
| This compound | Amino and hydroxyl groups on piperidine ring | Enhanced reactivity and biological activity |
Case Studies
Several studies have documented the biological activity of related compounds:
- Cytotoxicity Studies :
- Enzyme Inhibition :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
